Reactive yellow 17

Descripción general

Descripción

Reactive Yellow 17 is a synthetic organic dye belonging to the azo dye family, widely used in the textile industry for dyeing cellulosic fibers. It is known for its bright yellow color and excellent fastness properties. The dye forms a covalent bond with the fiber, making it an integral part of the material, which results in high wash and light fastness.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Reactive Yellow 17 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The dye is then purified through filtration and recrystallization processes before being formulated into a commercial product.

Análisis De Reacciones Químicas

Types of Reactions: Reactive Yellow 17 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.

Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, Fenton’s reagent (a mixture of hydrogen peroxide and ferrous iron), and ozone are commonly used oxidizing agents.

Reduction: Sodium dithionite and zinc dust in acidic conditions are typical reducing agents.

Substitution: Halogenating agents, sulfonating agents, and nitrating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Aromatic carboxylic acids, phenols, and quinones.

Reduction: Aromatic amines.

Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Environmental Impact

The textile industry is a significant contributor to water pollution, with dyes like RY17 being major contaminants. The presence of such dyes in wastewater can lead to toxic effects on aquatic life and hinder sunlight penetration in water bodies, disrupting photosynthesis. Therefore, effective treatment methods are crucial for environmental protection.

Ozonation

Ozonation has been studied as an effective method for decolorizing RY17 in aqueous solutions. Research indicates that ozonation can achieve up to 78.58% reduction in chemical oxygen demand (COD) within 12 minutes at a pH of 12. The process follows pseudo-first-order kinetics concerning the dye concentration, with higher ozone doses and elevated pH values enhancing the degradation rate .

| Parameter | Value |

|---|---|

| Initial Dye Concentration | 300 mg/L |

| Ozone Concentration | 24 g/m³ |

| Decolorization Time | 12 minutes |

| COD Reduction | 78.58% |

Advanced Oxidation Processes (AOPs)

AOPs, including Fenton and Photo-Fenton processes, have been employed to degrade RY17 effectively. These methods utilize catalysts such as ferrous ions to generate hydroxyl radicals that oxidize the dye molecules:

- Fenton Process : Involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals.

- Photo-Fenton Process : Enhances the Fenton reaction by using UV light to increase the generation of hydroxyl radicals.

Studies have shown that AOPs can significantly reduce dye concentration and COD levels in wastewater .

Photocatalysis

Photocatalytic degradation using titanium dioxide (TiO2) has also been explored for RY17 removal. Under UV light, TiO2 catalyzes the breakdown of dye molecules into less harmful substances:

- Efficiency : Photocatalysis can achieve substantial mineralization of RY17.

- Mechanism : The process involves the generation of electron-hole pairs upon UV irradiation, leading to oxidative degradation of the dye .

Ozonation Case Study

In a study conducted at Yildiz Technical University, researchers utilized a semi-batch bubble column reactor for ozonation of RY17 solutions. The study highlighted that increasing pH from 2 to 12 significantly reduced decolorization time by 67.10%, demonstrating the importance of pH in optimizing ozonation efficiency .

AOPs Case Study

A comparative study on various AOPs found that the Photo-Fenton process outperformed traditional methods in terms of degradation efficiency for RY17, achieving over 90% decolorization under optimal conditions . This case underscores the potential of advanced oxidation techniques in treating textile effluents.

Mecanismo De Acción

The primary mechanism by which Reactive Yellow 17 exerts its effects is through the formation of covalent bonds with the hydroxyl groups of cellulosic fibers. This covalent bonding is facilitated by the reactive groups present in the dye, which react with the fiber under alkaline conditions. The dye-fiber bond is strong and resistant to washing and light exposure, resulting in durable and vibrant coloration.

Comparación Con Compuestos Similares

- Reactive Red 2

- Reactive Blue 4

- Reactive Orange 16

Comparison: Reactive Yellow 17 is unique among reactive dyes due to its specific shade of yellow and its excellent fastness properties. Compared to Reactive Red 2 and Reactive Blue 4, this compound offers a different color spectrum, making it suitable for creating a wide range of hues when mixed with other dyes. Its chemical structure and reactivity are similar to other reactive dyes, but its specific molecular configuration imparts unique properties that make it highly effective for dyeing cellulosic fibers .

Actividad Biológica

Reactive Yellow 17 (RY17) is a synthetic azo dye widely used in the textile industry for dyeing cellulose fibers. Its vibrant yellow color and reactivity make it a popular choice, but its biological activity and environmental impact have raised significant concerns. This article explores the biological activity of RY17, focusing on its antimicrobial properties, degradation methods, and environmental implications based on diverse research findings.

- Chemical Formula : C.I. This compound

- Molecular Weight : Approximately 551.29 g/mol

- Appearance : Yellow powder, soluble in water

- Applications : Primarily used for dyeing textiles such as cotton, wool, and silk under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that RY17 may possess antimicrobial properties against various bacterial and fungal strains. For instance, research has shown its effectiveness against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus

- Fungal Strains : Candida albicans, Aspergillus niger

These findings suggest that RY17 could have potential applications in antimicrobial treatments, although further research is necessary to fully understand its mechanisms and efficacy in clinical settings .

Toxicity and Environmental Impact

Azo dyes like RY17 are known to be toxic to aquatic organisms. Studies indicate that exposure can lead to the formation of harmful aromatic amines through microbial metabolism, posing risks to ecosystems. The following table summarizes the toxic effects observed in various studies:

| Organism | Toxicity Level | Reference |

|---|---|---|

| Daphnia magna | High | |

| Danio rerio (zebrafish) | Moderate | |

| Algal species | Variable |

The need for effective wastewater treatment methods to mitigate these impacts is critical.

Ozonation

A study conducted on the ozonation of RY17 demonstrated a significant reduction in chemical oxygen demand (COD), indicating effective decolorization. The results showed:

- COD Reduction : 78.58% at pH 12

- Complete Degradation Time : 12 minutes

- Kinetic Analysis : The reaction followed pseudo-first-order kinetics concerning dye concentration .

Photocatalytic Degradation

Photocatalytic degradation using titanium dioxide (TiO2) has also been explored as a method to remove RY17 from wastewater. Research findings include:

- Degradation Efficiency : Up to 90% degradation under UV light exposure.

- Optimal Conditions : Higher photocatalyst concentrations and UV intensity enhance degradation rates .

Biological Decolorization

Research has also focused on biological methods for decolorizing RY17 using microorganisms. For example:

- Aspergillus tamarii was found to effectively reduce COD from 37.2% to 16% with increasing dye concentrations from 100 mg/L to 1000 mg/L .

Case Study 1: Ozonation Process

In a semi-batch ozonation study, researchers evaluated the effects of pH on the decolorization of RY17. Key findings included:

- Initial pH of Wastewater : 6.3

- Best pH for Treatment : pH 12 resulted in the fastest degradation.

- Ozone Consumption Duration : Continued for an additional 30 minutes post-reaction completion .

Case Study 2: Photocatalytic Treatment

A comparative study highlighted the effectiveness of TiO2 photocatalysis in degrading RY17:

Propiedades

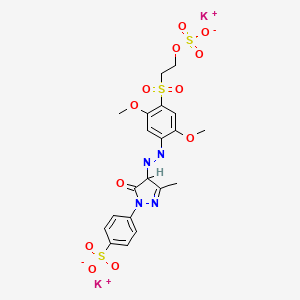

IUPAC Name |

dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMMPDNWRQSCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20K2N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-19-5 | |

| Record name | Reactive Yellow 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.